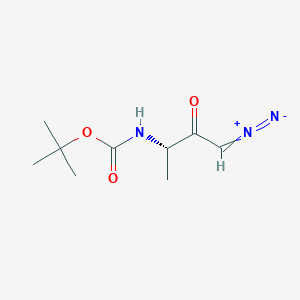

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .

Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .Applications De Recherche Scientifique

Peptide Synthesis

This compound is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide (amide) bonds. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amino acids in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. Once the peptide chain is formed, the Boc group can be removed under acidic conditions .

Dipeptide Synthesis

In dipeptide synthesis, the compound serves as a starting material. The Boc-protected amino acid ionic liquids derived from this compound are used with coupling reagents to enhance amide formation, yielding dipeptides in satisfactory yields .

Synthetic Support in Ionic Liquids

The compound’s derivatives, specifically Boc-protected amino acid ionic liquids, have been used as synthetic support in peptide synthesis. These ionic liquids provide a stable environment for the synthesis of complex peptides .

Cleavage Reagent

The tert-butyloxycarbonyl group within the compound’s structure is used as a cleavage reagent in peptide synthesis. It allows for the selective cleavage of the amino group, facilitating the synthesis of peptides with high purity .

Organic Synthesis Solvent

Due to its solubility properties, the compound can be used as a solvent in organic synthesis. Its derivatives are miscible in common organic solvents, making it a versatile choice for various organic reactions .

Protective Agent in Organic Synthesis

The compound acts as a protective agent for amino acids in organic synthesis. By protecting reactive groups, it prevents unwanted side reactions and helps in achieving selective synthesis outcomes .

Amide Formation Enhancement

In the context of amide bond formation, the compound’s derivatives enhance the reaction without the need for additional bases. This simplifies the synthesis process and can improve the yield of the desired amide products .

Research Tool in Drug Development

Due to its role in peptide and dipeptide synthesis, the compound is a valuable tool in drug development. Peptides play a crucial role in the development of new pharmaceuticals, and the ability to synthesize them efficiently is of great importance .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)